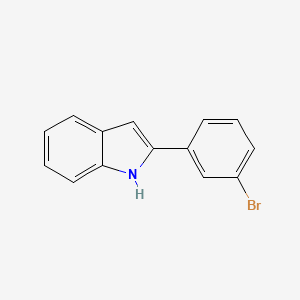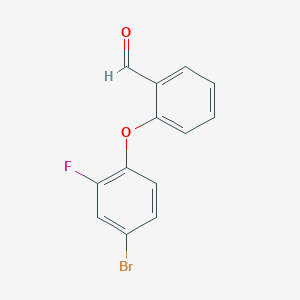
2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde” is a chemical compound with the molecular formula C13H8BrFO2 . It is a specialized compound that is not widely discussed in the literature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H8BrFO2 . It includes elements such as carbon ©, hydrogen (H), bromine (Br), fluorine (F), and oxygen (O).Scientific Research Applications
Synthesis of Heterocyclic Compounds : It has been used in the synthesis of fluorinated benzothiazepines and pyrazolines, contributing to the development of new organic compounds with potential applications in pharmaceuticals and materials science (Jagadhani, Kundlikar, & Karale, 2015).
Study of Brominated Compounds : The compound plays a role in the study of brominated phenoxybenzaldehydes, which are key in understanding the synthesis and behavior of hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs), commonly used as flame retardants (Marsh, Stenutz, & Bergman, 2003).
Schiff Base Formation : It's involved in the formation of Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde, which are important in the development of fluorescent chemosensors and biological studies (Maher, 2018).
Antioxidant Activity Studies : Research on bromophenols, which can be derived from this compound, has shown significant antioxidant activities, indicating potential applications in the development of natural antioxidant sources (Olsen et al., 2013).
Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to better understand molecular configurations and interactions, which is crucial in the development of new materials and drugs (Schäfer et al., 2015).
Catalytic Applications : Copper(ii)-Schiff-base complexes derived from this compound have been found to be effective catalysts for the oxidation of organic compounds like cyclohexane and toluene, showcasing its potential in industrial chemistry (Roy & Manassero, 2010).
Polymer Chemistry : This compound has been used in the synthesis of novel polymers and copolymers, demonstrating its applicability in creating new materials with specific properties (Hussain et al., 2019).
Development of Fluorinated Pyrroles : It has been utilized in the synthesis of fluoropyrroles, which are important in medicinal chemistry for the development of new drugs and therapeutic agents (Surmont et al., 2009).
properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGMNJVBGLRRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

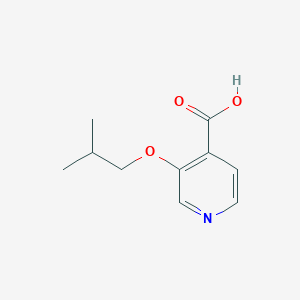


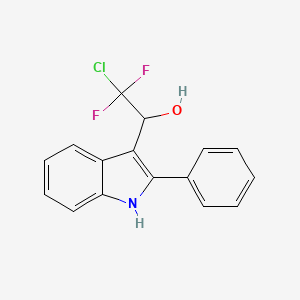
![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)
![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

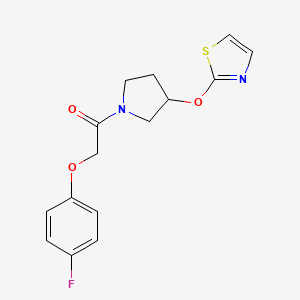
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide](/img/structure/B2998617.png)
![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)

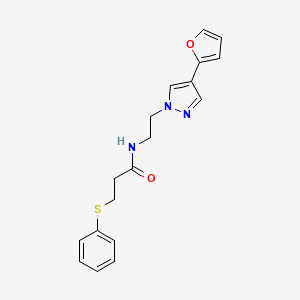
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)
